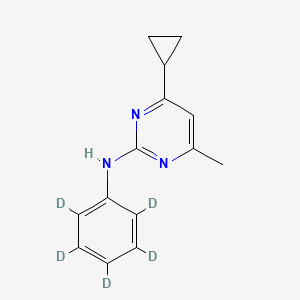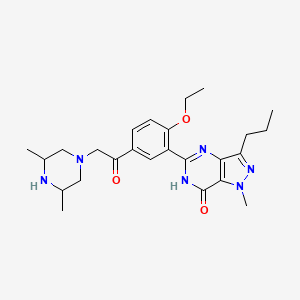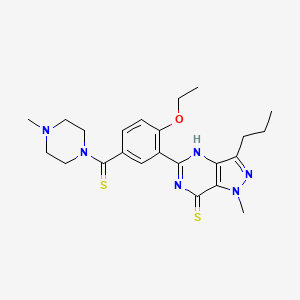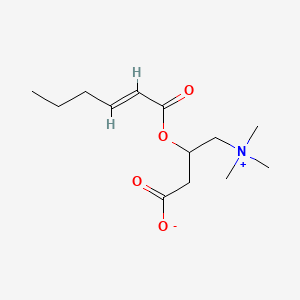
2-Hexenoylcarnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexenoylcarnitine is an O-acylcarnitine.
Applications De Recherche Scientifique
1. Cancer Research and Drug Evaluation
2-Hexenoylcarnitine has been implicated in cancer research, particularly in the development and characterization of patient-derived tumor xenograft (PDX) models. PDX models are essential for preclinical drug evaluation, biomarker identification, and the study of personalized medicine strategies. They retain the principal histologic and genetic characteristics of their donor tumor, making them predictive of clinical outcomes (Hidalgo et al., 2014).
2. Metabolic Studies in Dairy Cows
Research involving 2-Hexenoylcarnitine also extends to veterinary science, specifically in dairy cows. A study aimed to characterize muscle and blood serum acylcarnitine profiles in dairy cows, observing the effects of dietary supplementation with conjugated linoleic acids (CLA). This study highlights the role of 2-Hexenoylcarnitine in the metabolism of dairy cows, providing insights into their nutritional management (Yang et al., 2019).
3. Role in Metabolic Diseases
2-Hexenoylcarnitine has been studied in the context of metabolic diseases. For instance, targeting xenobiotic receptors such as PXR and CAR, which are implicated in energy metabolism and the pathogenesis of metabolic diseases, has been suggested. This research indicates the potential role of 2-Hexenoylcarnitine in managing conditions like obesity and type 2 diabetes (Gao & Xie, 2012).
4. Neuroprotective and Neurological Applications
Studies have also explored the neuroprotective effects of 2-Hexenoylcarnitine. It has shown potential in the treatment of various neurological diseases. This research underscores the diverse roles of acylcarnitines in brain health, including lipid synthesis, gene modulation, mitochondrial function enhancement, and cholinergic neurotransmission (Jones, McDonald, & Borum, 2010).
5. Predictive Biomarkers in Type 2 Diabetes
In medical research, 2-Hexenoylcarnitine has been investigated as a potential early biomarker for type 2 diabetes. A study indicated that a panel of acylcarnitines, which includes 2-Hexenoylcarnitine, could predict the risk of developing type 2 diabetes, suggesting its role in mitochondrial lipid dysregulation (Sun et al., 2016).
6. Understanding Xenobiotic Detoxification
2-Hexenoylcarnitine is relevant in understanding the detoxification of environmental chemicals (xenobiotics). Research focusing on nuclear receptors like PXR and CAR, which regulate genes involved in xenobiotic detoxification, is crucial for comprehending how 2-Hexenoylcarnitine functions in this process (Maglich et al., 2002).
Propriétés
Numéro CAS |
99452-58-1 |
|---|---|
Nom du produit |
2-Hexenoylcarnitine |
Formule moléculaire |
C13H23NO4 |
Poids moléculaire |
257.33 |
Nom IUPAC |
3-[(E)-hex-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C13H23NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h7-8,11H,5-6,9-10H2,1-4H3/b8-7+ |
Clé InChI |
JUAQYRSUSCWTQK-BQYQJAHWSA-N |
SMILES |
CCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Synonymes |
Hexenoylcarnitine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



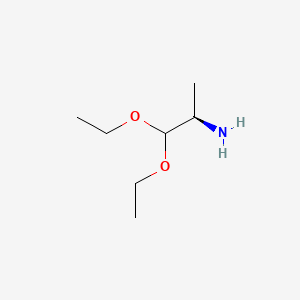
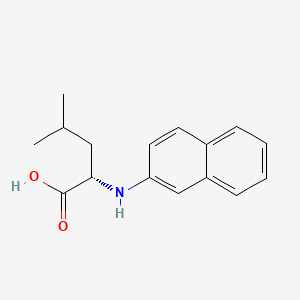

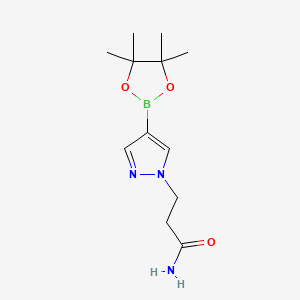
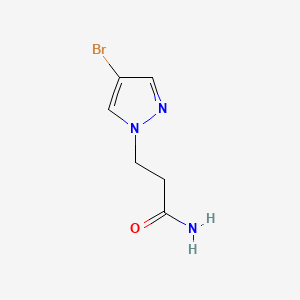
![2-Oxo-2-[4-(trifluoromethyl)anilino]acetic acid](/img/structure/B569037.png)
![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B569040.png)


